molecular formula C13H14N4O3S B1517225 3-amino-N-[4-(hydrazinocarbonyl)phenyl]benzenesulfonamide CAS No. 1049606-87-2

3-amino-N-[4-(hydrazinocarbonyl)phenyl]benzenesulfonamide

Cat. No. B1517225
CAS RN: 1049606-87-2
M. Wt: 306.34 g/mol
InChI Key: PRRCYBCFMVEVPZ-UHFFFAOYSA-N
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Description

“3-amino-N-[4-(hydrazinocarbonyl)phenyl]benzenesulfonamide” is a chemical compound used for proteomics research . It has a molecular formula of C13H14N4O3S and a molecular weight of 306.34 .

Scientific Research Applications

Synthesis and Characterization

  • Novel Schiff bases of a closely related compound, 4-chloro-N-[2-(hydrazinocarbonyl) phenyl]benzenesulfonamide, were synthesized and characterized using various spectroscopy and crystallography techniques. These compounds showed significant enzyme inhibition potential against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential applications in treating diseases related to these enzymes (Kausar et al., 2019).

Biochemical Evaluation

  • A study on N-(4-phenylthiazol-2-yl)benzenesulfonamides, similar in structure, demonstrated their role as high-affinity inhibitors of kynurenine 3-hydroxylase. This biochemical property makes them relevant in exploring the pathophysiological role of the kynurenine pathway in neuronal injury (Röver et al., 1997).

Antimicrobial Activity

  • Sulfonamide derivatives, including N-(2-aminophenyl)benzenesulfonamide, were studied for their antimicrobial activity. These compounds were characterized using various spectroscopic techniques and exhibited promising results in antimicrobial applications (Demircioğlu et al., 2018).

Carbonic Anhydrase Inhibition

  • Benzenesulfonamide containing compounds with phenyl-1,2,3-triazole moieties were synthesized and evaluated as carbonic anhydrase inhibitors. These compounds showed significant inhibitory activity, particularly against human isoforms of the enzyme, relevant in conditions like glaucoma (Nocentini et al., 2016).

Antioxidant Properties

  • A study on 4-amino-3-(arylselenyl)benzenesulfonamides revealed their antioxidant, anti-edematogenic, and antinociceptive properties. These compounds showed potential as therapeutic agents for treating painful conditions due to their effects on oxidative stress markers and inflammation pathways (Sacramento et al., 2021).

Anticancer Potential

  • Novel 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides were synthesized and evaluated for their cytotoxicity and carbonic anhydrase inhibition. Certain derivatives exhibited interesting cytotoxic activities, suggesting potential for anti-tumor applications (Gul et al., 2016).

Tumor-Associated Enzyme Inhibition

  • Ureido-substituted benzenesulfonamides were found to effectively inhibit human carbonic anhydrases, particularly those associated with tumors. One compound showed significant inhibition of metastases formation, indicating potential in developing new antimetastatic drugs (Pacchiano et al., 2011).

properties

IUPAC Name

3-amino-N-[4-(hydrazinecarbonyl)phenyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O3S/c14-10-2-1-3-12(8-10)21(19,20)17-11-6-4-9(5-7-11)13(18)16-15/h1-8,17H,14-15H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRRCYBCFMVEVPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-N-[4-(hydrazinocarbonyl)phenyl]benzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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